molecular formula C9H6BrFS B12316671 3-(Bromomethyl)-7-fluoro-1-benzothiophene

3-(Bromomethyl)-7-fluoro-1-benzothiophene

Cat. No.: B12316671
M. Wt: 245.11 g/mol
InChI Key: WMPVWVRMDCAQGD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-7-fluoro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-7-fluoro-1-benzothiophene typically involves the bromination of a suitable precursor. One common method involves the bromination of 7-fluoro-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-fluoro-1-benzothiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-7-fluoro-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-7-fluoro-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1-benzothiophene
  • 7-Fluoro-1-benzothiophene
  • 3-(Chloromethyl)-7-fluoro-1-benzothiophene

Uniqueness

3-(Bromomethyl)-7-fluoro-1-benzothiophene is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzothiophene ring. This combination of functional groups can impart distinct reactivity and properties compared to similar compounds .

Properties

Molecular Formula

C9H6BrFS

Molecular Weight

245.11 g/mol

IUPAC Name

3-(bromomethyl)-7-fluoro-1-benzothiophene

InChI

InChI=1S/C9H6BrFS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2

InChI Key

WMPVWVRMDCAQGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)SC=C2CBr

Origin of Product

United States

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